molecular formula C9H26N2Si3 B14616474 1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine CAS No. 58144-51-7

1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine

Cat. No.: B14616474
CAS No.: 58144-51-7
M. Wt: 246.57 g/mol
InChI Key: IUHOJWQSAHSTHR-UHFFFAOYSA-N
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Description

1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C9H26N2Si3. It is known for its unique structure, which includes both ethenyl and trimethylsilyl groups. This compound is often used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine with ethenyl-containing reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds like chloromethane, bromomethane.

Major Products Formed:

Scientific Research Applications

1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for polymerization reactions, while the trimethylsilyl groups provide steric protection and enhance the compound’s stability. These interactions facilitate the formation of stable complexes and materials with unique properties .

Comparison with Similar Compounds

  • 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
  • 1-ethenyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine

Comparison: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine stands out due to its unique combination of ethenyl and trimethylsilyl groups. This combination imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethenyl group allows for polymerization, which is not possible with compounds lacking this functional group .

Properties

CAS No.

58144-51-7

Molecular Formula

C9H26N2Si3

Molecular Weight

246.57 g/mol

IUPAC Name

[methyl-bis(trimethylsilylamino)silyl]ethene

InChI

InChI=1S/C9H26N2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9-11H,1H2,2-8H3

InChI Key

IUHOJWQSAHSTHR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si](C)(C=C)N[Si](C)(C)C

Origin of Product

United States

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